molecular formula C10H13BrClN3OS B2450690 [(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride CAS No. 2418643-85-1

[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B2450690
CAS No.: 2418643-85-1
M. Wt: 338.65
InChI Key: BQCDHFZJURRTEK-UHFFFAOYSA-N
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Description

[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride is a complex organic compound that features both thiazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride involves its interaction with various molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . This interaction can lead to the modulation of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride is unique due to the combination of both thiazole and oxazole rings in its structure. This dual presence enhances its potential biological activities and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5-bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3OS.ClH/c1-7-4-8(15-14-7)2-3-12-6-10-13-5-9(11)16-10;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCDHFZJURRTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNCC2=NC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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